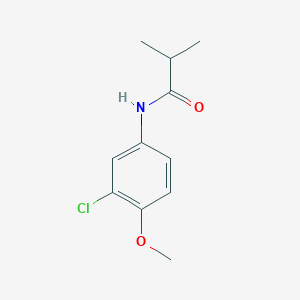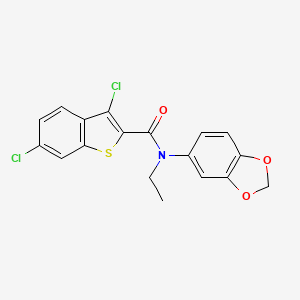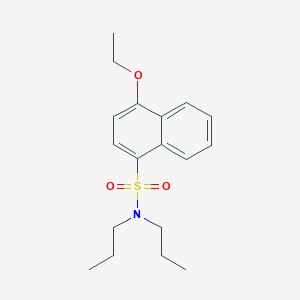
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 3-iodobenzaldehyde and tetrazole, which has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. Additionally, this compound has been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. Additionally, this compound has been shown to have low toxicity levels, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the future directions is to study the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, studies are needed to optimize the synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone to improve its bioavailability and solubility in water.
Conclusion
In conclusion, 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of this compound involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. Further studies are needed to investigate the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNLDZFNNOAFQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)




